molecular formula C12H14O2 B1356296 Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 66193-59-7

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B1356296
CAS RN: 66193-59-7
M. Wt: 190.24 g/mol
InChI Key: SBFXBOWHTPTFTK-UHFFFAOYSA-N
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Description

“Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate” is used in the preparation of Palonosetron, which is a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .


Molecular Structure Analysis

The InChI code for “Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is 1S/C12H12O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6H,3-4,7H2,1H3 . This can be used to generate a 3D structure of the molecule.

Scientific Research Applications

1. Structural Analysis and Dynamic Disorder

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate has been studied for its structural characteristics, especially focusing on dynamic disorder in solid state. Facey et al. (1996) explored the disorder of tetrahydronaphthalene derivatives through solid state NMR and X-ray diffraction. Their research revealed the presence of distinct molecular conformations in these compounds, contributing significantly to our understanding of molecular dynamics in solid states (Facey, Connolly, Bensimon, & Durst, 1996).

2. Chemical Synthesis and Derivatives

Research into the synthesis of various derivatives of tetrahydronaphthalene has been extensive. Göksu et al. (2003) discussed the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting the intricate processes involved in the chemical synthesis of these compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

3. Enantioselective Preparation for Natural Products

4. Enantioselective Preparation for Natural Products

The enantioselective preparation of diastereoisomeric forms of natural products using tetrahydronaphthalene derivatives has been a key area of research. Serra (2015) described the synthesis of natural products starting from methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate derivatives, showcasing the utility of these compounds in the preparation of complex natural substances (Serra, 2015).

5. Exploration of Electronic Properties

The electronic properties of tetrahydronaphthalene derivatives have also been explored. Chatterjee et al. (1986) investigated the fluorescence emission and quenching mechanisms of 1-amino-5,6,7,8-tetrahydronaphthalene in various solvents, contributing to a better understanding of the electronic and photophysical properties of these compounds (Chatterjee, Laha, Chakravorti, Ganguly, & Banerjee, 1986).

6. Pharmaceutical and Biomedical Applications

In the realm of pharmaceuticals and biomedicine, compounds derived from methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate have shown promise. Hamdy et al. (2013) synthesized and evaluated the tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, revealing potential applications in cancer therapy and oxidative stress management (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Mechanism of Action

Target of Action

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is used in the preparation of Palonosetron , which is a 5-HT3 antagonist . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. It plays a key role in the regulation of nausea and vomiting .

Mode of Action

As a 5-HT3 antagonist, Palonosetron works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting. Therefore, Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate, as a precursor to Palonosetron, indirectly contributes to this mechanism of action .

Biochemical Pathways

Given its role in the synthesis of palonosetron, it can be inferred that it may influence the serotonin signaling pathway .

Pharmacokinetics

It is known that the compound has a boiling point of 3191±310°C at 760 mmHg and a density of 11±01 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a precursor to palonosetron, it contributes to the prevention and treatment of chemotherapy-induced nausea and vomiting (cinv) .

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature may play a role in maintaining its stability.

Safety and Hazards

The safety information for “Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” includes hazard statements H302, H315, H319, H335, and precautionary statements P261 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray.

Future Directions

As “Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate” is used in the preparation of Palonosetron , future research may focus on improving the synthesis of this compound, studying its mechanism of action, and exploring its potential uses in other medical applications.

properties

IUPAC Name

methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXBOWHTPTFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574672
Record name Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate

CAS RN

66193-59-7
Record name Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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